3-Cyclopentyl-2-methylpropanoic acid
Descripción
The exact mass of the compound 3-Cyclopentyl-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyclopentyl-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentyl-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-cyclopentyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQLLMVFOYOIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604267 | |
| Record name | 3-Cyclopentyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264258-60-8 | |
| Record name | 3-Cyclopentyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopentyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Thermodynamic Stability of 3-Cyclopentyl-2-methylpropanoic Acid at Room Temperature: A Technical Guide
Executive Summary & Structural Thermodynamics
In the development of novel active pharmaceutical ingredients (APIs) and specialized chemical intermediates, understanding the thermodynamic stability of aliphatic carboxylic acids is paramount. 3-Cyclopentyl-2-methylpropanoic acid (CAS: 264258-60-8) is a uniquely structured molecule featuring a flexible propanoic acid backbone substituted with a sterically demanding cyclopentyl ring and an alpha-methyl group[1].
At room temperature (298.15 K), the thermodynamic stability of this compound is governed by a delicate balance between the conformational entropy of the cyclopentyl ring and the strong enthalpic drive of the carboxylic acid moiety to form intermolecular hydrogen bonds[2]. Because the compound exhibits a high boiling point (134–136 °C at 0.7 Torr)[3], it exists as a highly viscous liquid or low-melting waxy solid at room temperature. As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as data collection, but as a systematic deconstruction of molecular forces. This guide outlines the causal mechanisms, computational models, and self-validating experimental protocols required to rigorously define its thermodynamic profile.
Table 1: Physicochemical & Computed Descriptors
| Property | Value | Source / Significance |
| Molecular Formula | C9H16O2 | PubChem CID 20261004[1] |
| Molecular Weight | 156.22 g/mol | Dictates mass-normalized heat capacity[1]. |
| XLogP3 | 2.8 | Indicates moderate lipophilicity, affecting solvation free energy[1]. |
| Topological Polar Surface Area | 37.3 Ų | Confined entirely to the carboxylate pharmacophore[1]. |
| Boiling Point | 134–136 °C (at 0.7 Torr) | Indicates strong intermolecular dimerization[3]. |
The Causality of Stability: Dimerization Equilibrium
The primary driver of thermodynamic stability for 3-Cyclopentyl-2-methylpropanoic acid at room temperature is its capacity to self-associate. In non-polar environments or in the bulk pure state, carboxylic acids spontaneously form hydrogen-bonded dimers. This dimerization significantly lowers the Gibbs free energy ( Δ G) of the system[2].
The alpha-methyl group at the C2 position introduces mild steric hindrance, slightly perturbing the ideal planar geometry of the dimer interface. However, this is thermodynamically compensated by the hydrophobic packing of the cyclopentyl rings, which exclude moisture and stabilize the bulk lattice via London dispersion forces.
Fig 1: Thermodynamic equilibrium pathway of carboxylic acid dimerization at 298 K.
Computational Protocol: Density Functional Theory (DFT)
To quantify the thermodynamic stability before committing to empirical benchwork, we utilize Density Functional Theory (DFT). DFT provides a highly accurate estimation of the free energy of formation and the dimerization penalty[4].
Step-by-Step DFT Workflow
-
Structure Generation: Construct the 3D conformer of 3-Cyclopentyl-2-methylpropanoic acid. Ensure the carboxylate proton is oriented to allow for cyclic hydrogen bonding.
-
Functional and Basis Set Selection: Utilize the M06-2X hybrid-meta functional paired with the 6-31++G(d,p) basis set. Causality: M06-2X is explicitly parameterized to capture non-covalent interactions and dispersion forces, which are critical for accurately modeling the hydrophobic interactions of the cyclopentyl ring and the hydrogen bonding of the dimer[2].
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate the dielectric environment (e.g., chloroform or water)[2].
-
Self-Validating Step (Frequency Calculation): Following geometry optimization, execute a vibrational frequency calculation at 298.15 K.
-
Validation Criteria: The absolute absence of imaginary frequencies confirms that the optimized geometry is a true local thermodynamic minimum, not a saddle point.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
While computational models provide theoretical Δ G, empirical validation of phase stability and thermal transitions requires Differential Scanning Calorimetry (DSC). DSC measures the change in heat capacity ( Δ Cp) as the sample is heated, allowing us to extract the melting temperature (Tm) and enthalpy of fusion ( Δ H_fus)[5][6].
Step-by-Step DSC Workflow
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of high-purity (>98%) 3-Cyclopentyl-2-methylpropanoic acid into an aluminum Tzero pan. Seal hermetically to prevent the volatilization of the monomeric fraction[5].
-
Instrument Calibration: Calibrate the DSC using an Indium standard to ensure absolute accuracy of temperature and heat flow sensors[6].
-
Thermal Cycling Parameters:
-
Equilibrate the sample at -20 °C to ensure complete solidification.
-
Heat at a constant rate of 10 °C/min up to 150 °C under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate provides the optimal balance between peak resolution and heat flow signal intensity[6].
-
-
Data Extraction: Integrate the endothermic melting peak to determine Δ H_fus. The extrapolated onset temperature represents the Tm, which correlates directly with the functional stability of the bulk material[7].
-
Self-Validating Step (Reversibility Check): Immediately cool the sample back to -20 °C at 10 °C/min, followed by a second identical heating cycle.
-
Validation Criteria: If the Tm and Δ H_fus of the second cycle match the first, the transition is thermodynamically reversible. A significant shift or peak broadening indicates thermal degradation, invalidating the baseline thermodynamic assumption.
-
Fig 2: Parallel experimental and computational workflow for thermodynamic validation.
Table 2: Target Thermodynamic Parameters (298.15 K)
| Parameter | Methodology | Scientific Significance |
| Gibbs Free Energy of Dimerization ( Δ G_dimer) | DFT (M06-2X) | Quantifies the spontaneity of self-association. A negative value confirms stability at room temperature. |
| Enthalpy of Fusion ( Δ H_fus) | DSC | Measures the energy required to disrupt the bulk lattice and hydrogen-bonded network. |
| Melting Temperature (Tm) | DSC | Defines the upper thermal limit of the compound's solid-state thermodynamic stability[7]. |
Conclusion
The thermodynamic stability of 3-Cyclopentyl-2-methylpropanoic acid at room temperature is an emergent property of its structural dichotomy: the flexible, sterically demanding cyclopentyl-methyl backbone and the highly associative carboxylic acid headgroup. By employing a dual-pronged approach—utilizing M06-2X DFT calculations to map the free energy landscape and hermetically sealed DSC to empirically validate phase transitions—researchers can establish a self-validating, highly trustworthy thermodynamic profile for downstream formulation and drug development.
References
-
[1] 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
[5] Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions. Springer Nature Experiments. Available at: [Link]
-
[4] Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. ResearchGate. Available at:[Link]
-
[2] The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation model. CrystEngComm (RSC Publishing). Available at: [Link]
-
[6] Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]
Sources
- 1. 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva ... - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40539G [pubs.rsc.org]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. DSC and the meaning of Tm - DSC protein stability | Malvern Panalytical [malvernpanalytical.com]
An In-Depth Technical Guide to the Early-Stage Toxicity Profile of 3-Cyclopentyl-2-methylpropanoic acid
Introduction
3-Cyclopentyl-2-methylpropanoic acid is a small molecule with potential applications in various fields of chemical and pharmaceutical research. As with any novel chemical entity destined for further development, a thorough understanding of its safety profile is paramount. Early-stage toxicity assessment is a critical component of the drug discovery and development process, enabling a data-driven approach to risk evaluation and candidate selection. This guide provides a comprehensive overview of the foundational in vitro toxicity assays recommended for characterizing the early-stage safety profile of 3-Cyclopentyl-2-methylpropanoic acid.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale, detailed methodologies, and data interpretation frameworks for key toxicological endpoints. By proactively identifying potential liabilities such as cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, development programs can be de-risked, and resources can be allocated more efficiently. This document is structured to provide not only the "how" but also the "why" behind each experimental approach, fostering a deeper understanding of the toxicological sciences.
Physicochemical Properties and In Silico Toxicity Predictions
A foundational step in toxicological assessment is the characterization of the compound's physicochemical properties, which can influence its biological activity and toxic potential.
| Property | Value | Source |
| Molecular Formula | C9H16O2 | PubChem |
| Molecular Weight | 156.22 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
In silico models, which use computational algorithms to predict toxicity based on chemical structure, provide a valuable preliminary assessment.
GHS Classification (Predicted):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage/irritation.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
These predictions, while informative, require experimental verification through the in vitro assays detailed in the subsequent sections.
In Vitro Toxicity Assessment
A battery of in vitro assays is essential for building a comprehensive early-stage toxicity profile. The following sections detail the core assays for assessing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.
Cytotoxicity Assessment: MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[2][4] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and the cytotoxic potential of a test compound.[4]
Experimental Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, CHO, or a project-specific cell line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 3-Cyclopentyl-2-methylpropanoic acid in the appropriate cell culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5]
-
Formazan Solubilization: After the MTT incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Hypothetical Data Summary:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 92.5 ± 6.1 |
| 50 | 75.3 ± 7.8 |
| 100 | 52.1 ± 5.9 |
| 250 | 23.8 ± 4.2 |
| 500 | 5.6 ± 2.1 |
| IC50 (µM) | ~105 |
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard early-stage assessment includes the bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[6][7]
Scientific Rationale: The Ames test is a widely used method for identifying compounds that can cause gene mutations. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes involved in histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. A mutagenic compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the minimal medium. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8]
Experimental Protocol (Plate Incorporation Method):
-
Strain Preparation: Prepare overnight cultures of the selected tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[9][10]
-
Compound and S9 Mix Preparation: Dissolve 3-Cyclopentyl-2-methylpropanoic acid in a suitable solvent (e.g., DMSO). Prepare the S9 metabolic activation mix.
-
Treatment: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of the S9 mix or buffer.
-
Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the vehicle control.
Experimental Workflow:
Caption: Ames Test Workflow for Mutagenicity Assessment.
Scientific Rationale: The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that affect chromosome segregation).[11] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[11] An increase in the frequency of micronucleated cells indicates genotoxic potential. The assay is typically performed in mammalian cells, such as CHO-K1 or TK6 cells.[12][13][14]
Experimental Protocol:
-
Cell Culture and Treatment: Culture mammalian cells to an appropriate density and expose them to various concentrations of 3-Cyclopentyl-2-methylpropanoic acid, with and without S9 metabolic activation. Include positive and negative controls.
-
Exposure Duration: A short treatment (3-6 hours) followed by a recovery period, and a long treatment (24 hours) without a recovery period are typically performed.[14]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).
-
Microscopy and Scoring: Analyze the cells using fluorescence microscopy or high-content imaging to score the number of micronuclei in binucleated cells.[13]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result. Cytotoxicity is also assessed to ensure that the observed genotoxicity is not a secondary effect of cell death.[13]
Hypothetical Data Summary (Micronucleus Assay):
| Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) | % Cytotoxicity |
| Vehicle Control | 1.5 ± 0.3 | 0 |
| 10 | 1.7 ± 0.4 | 5 |
| 50 | 2.0 ± 0.5 | 15 |
| 100 | 2.2 ± 0.6 | 30 |
| 250 | 2.5 ± 0.7 | 55 |
| Positive Control | 15.2 ± 2.1 | 40 |
Hepatotoxicity Assessment
Scientific Rationale: Drug-induced liver injury (DILI) is a major cause of drug attrition.[15] In vitro models using human liver-derived cells, such as the HepG2 cell line, are valuable tools for early-stage hepatotoxicity screening.[16][17][18] These assays typically measure cytotoxicity and the release of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are biomarkers of liver damage.[19]
Experimental Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach a confluent monolayer in a 96-well plate.
-
Compound Treatment: Expose the cells to a range of concentrations of 3-Cyclopentyl-2-methylpropanoic acid for 24-48 hours.
-
Cytotoxicity Assessment: Perform an MTT or LDH assay to assess overall cell viability.
-
ALT/AST Measurement: Collect the cell culture supernatant and measure the activity of ALT and AST using commercially available assay kits.
-
Data Analysis: A significant, dose-dependent increase in the release of ALT and AST, coupled with a decrease in cell viability, suggests a potential for hepatotoxicity.
Experimental Workflow:
Caption: In Vitro Hepatotoxicity Assessment Workflow.
Cardiotoxicity Assessment: hERG Assay
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias, specifically a potentially fatal condition known as Torsades de Pointes.[20][21] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical component of early safety profiling, as mandated by ICH S7B guidelines.[22] Automated patch-clamp systems are commonly used for this purpose.[20][23]
Experimental Protocol (Automated Patch-Clamp):
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[22]
-
Compound Application: Apply a range of concentrations of 3-Cyclopentyl-2-methylpropanoic acid to the cells using the automated patch-clamp system.
-
Electrophysiological Recording: Measure the hERG current in response to a specific voltage-clamp protocol before and after compound application.[23]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Hypothetical Data Summary (hERG Assay):
| Concentration (µM) | % hERG Inhibition (Mean ± SD) |
| Vehicle Control | 0 ± 2.1 |
| 0.1 | 3.5 ± 1.8 |
| 1 | 8.2 ± 2.5 |
| 10 | 15.6 ± 3.1 |
| 30 | 28.9 ± 4.2 |
| 100 | 45.3 ± 5.5 |
| IC50 (µM) | >100 |
Potential Mechanisms of Toxicity and Associated Signaling Pathways
Understanding the potential molecular mechanisms underlying any observed toxicity is crucial for risk assessment.
Oxidative Stress and the Nrf2 Pathway
Mechanism: Many xenobiotics induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative stress.[24] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[25] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective proteins.[26][27][28]
Signaling Pathway Diagram:
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Drug-Induced Liver Injury (DILI) Pathways
Mechanism: DILI is a complex process that can involve multiple pathways.[29] A common mechanism involves the formation of reactive metabolites that can cause mitochondrial dysfunction.[1][30] This can lead to ATP depletion, increased ROS production, and the opening of the mitochondrial permeability transition pore (mPTP), ultimately resulting in hepatocyte necrosis or apoptosis.[31][32][33] Stress-activated protein kinases, such as JNK, can be activated and translocate to the mitochondria, amplifying the damage.[1][32]
Signaling Pathway Diagram:
Caption: A simplified signaling pathway for drug-induced liver injury (DILI).
hERG Channel Inhibition and Cardiotoxicity
Mechanism: The hERG potassium channel plays a crucial role in the repolarization phase of the cardiac action potential.[34] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This can increase the risk of developing early afterdepolarizations and potentially life-threatening arrhythmias like Torsades de Pointes. Many drugs inhibit the hERG channel by binding to a site within the channel pore, physically blocking the flow of potassium ions.[35][36][37]
Logical Relationship Diagram:
Sources
- 1. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 7. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 8. scantox.com [scantox.com]
- 9. OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data [gentronix.co.uk]
- 10. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. insights.inotiv.com [insights.inotiv.com]
- 13. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 14. criver.com [criver.com]
- 15. tandfonline.com [tandfonline.com]
- 16. cytion.com [cytion.com]
- 17. cytion.com [cytion.com]
- 18. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. aups.org.au [aups.org.au]
- 22. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 23. protocols.io [protocols.io]
- 24. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 25. Frontiers | Targeting Nrf2-Mediated Oxidative Stress Response Signaling Pathways as New Therapeutic Strategy for Pituitary Adenomas [frontiersin.org]
- 26. Roles of Oxidative Stress and Nrf2 Signaling in Pathogenic and Non-Pathogenic Cells: A Possible General Mechanism of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 29. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 30. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Mechanism of hERG inhibition by gating-modifier toxin, APETx1, deduced by functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 36. journals.physiology.org [journals.physiology.org]
- 37. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Cyclopentyl-2-methylpropanoic Acid as a Strategic Precursor in α2δ Receptor Ligand API Manufacturing
Executive Summary
The synthesis of next-generation gabapentinoids—specifically α,α-disubstituted amino acids—requires highly specific aliphatic precursors to achieve the necessary steric and pharmacokinetic profiles. 3-Cyclopentyl-2-methylpropanoic acid (CAS RN: 264258-60-8)[1] serves as a critical starting material in the manufacturing of these Active Pharmaceutical Ingredients (APIs). By acting as the carbon scaffold for (2S)-2-amino-3-cyclopentyl-2-methylpropanoic acid, this precursor enables the production of potent [2] used in the management of neuropathic pain and epileptic disorders.
This application note details the mechanistic rationale, synthetic workflow, and self-validating experimental protocols required to convert this aliphatic acid into an enantiopure API.
Mechanistic Rationale & Pharmacological Grounding
Structural Causality in Drug Design
The selection of 3-cyclopentyl-2-methylpropanoic acid as a precursor is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements for [3]:
-
Cyclopentyl Moiety: Provides optimal steric bulk and lipophilicity, enhancing blood-brain barrier (BBB) penetration and fitting precisely into the hydrophobic binding pocket of the α2δ-1 subunit.
-
α-Methyl Substitution: The presence of the methyl group at the alpha position prevents rapid enzymatic decarboxylation and degradation in vivo, significantly extending the metabolic half-life of the resulting amino acid compared to first-generation gabapentinoids.
Mechanism of Action
Once synthesized, the (2S)-enantiomer of the resulting API binds with high affinity to the α2δ-1 auxiliary subunit of VGCCs[4]. This binding [4] of the channel pore-forming units, leading to a reduction in calcium influx. Consequently, the vesicular release of excitatory neurotransmitters (such as glutamate and Substance P) is attenuated, dampening neuronal hyperexcitability and providing neuropathic pain relief.
Pharmacological mechanism of α2δ-1 ligands in mitigating neuropathic pain.
Synthetic Strategy & Experimental Protocols
The conversion of 3-cyclopentyl-2-methylpropanoic acid to the final API requires a three-stage workflow: α-bromination, amination, and chiral resolution. Each step is designed as a self-validating system utilizing specific In-Process Controls (IPCs) to guarantee sequence integrity.
Synthetic workflow from precursor to the enantiopure (2S)-API.
Protocol 1: α-Bromination (Hell-Volhard-Zelinsky Reaction)
Causality: Carboxylic acids do not readily enolize. The catalytic addition of Phosphorus Tribromide (PBr₃) converts the precursor into an acid bromide, which rapidly tautomerizes to an enol, allowing electrophilic attack by Bromine (Br₂).
-
Charge: Equip a 5L jacketed glass reactor with a mechanical stirrer and a reflux condenser. Charge 1.0 kg (6.4 mol) of [1].
-
Catalysis: Add 173 g (0.64 mol, 0.1 eq) of PBr₃ slowly under a nitrogen atmosphere. Heat the mixture to 80°C.
-
Halogenation: Dropwise, add 1.12 kg (7.0 mol, 1.1 eq) of Br₂ over 2 hours. Maintain temperature at 80°C ± 5°C.
-
Quench & Workup: Cool to 20°C. Slowly quench into 5L of ice water to hydrolyze the acid bromide back to the carboxylic acid. Extract with Dichloromethane (3 x 2L), wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validation (IPC): Take a 0.1 mL reaction aliquot, quench in methanol, and analyze via GC-MS. The reaction is complete when the unbrominated methyl ester peak disappears, and the 2-bromo methyl ester peak (m/z shift +78/80) dominates. ^1H-NMR will show the disappearance of the α-proton multiplet at δ 2.45 ppm.
Protocol 2: High-Pressure Amination
Causality: The α-carbon is sterically hindered (tertiary carbon). Standard S_N2 conditions are slow and prone to elimination. Using a massive excess of aqueous ammonia under high pressure forces the substitution while preventing the newly formed primary amine from attacking unreacted bromide (which would form an unwanted secondary amine dimer).
-
Charge: Transfer the crude 2-bromo intermediate into a 10L Hastelloy pressure vessel.
-
Amination: Add 6.0 L of 25% aqueous Ammonium Hydroxide (NH₄OH).
-
Reaction: Seal the vessel and heat to 60°C for 16 hours (internal pressure will rise).
-
Isolation: Vent the reactor safely. Concentrate the aqueous solution under reduced pressure to precipitate the crude racemic amino acid. Recrystallize from ethanol/water.
-
Self-Validation (IPC): Perform TLC (Silica, Butanol:Acetic Acid:Water 4:1:1). Spray with Ninhydrin stain and heat; a deep purple spot confirms the presence of the primary α-amino acid. HPLC-UV (210 nm) should show <1% residual bromide.
Protocol 3: Enzymatic Chiral Resolution
Causality: Only the (2S)-enantiomer is pharmacologically active at the α2δ-1 subunit[2]. Enzymatic resolution is chosen over chiral chromatography for its superior scalability and lower solvent footprint in API manufacturing.
-
N-Acetylation: React the racemic amino acid with Acetic Anhydride (1.2 eq) in aqueous NaOH (pH 10) to form the racemic N-acetyl derivative.
-
Enzymatic Cleavage: Adjust the solution to pH 7.5 using dilute HCl. Add Porcine Kidney Acylase I (10 g/kg of substrate) and incubate at 37°C for 24 hours. The enzyme stereoselectively hydrolyzes the (2S)-N-acetyl amide bond, leaving the (2R)-enantiomer intact.
-
Separation: Acidify the mixture to pH 2.0. Extract the unreacted (2R)-N-acetyl derivative into Ethyl Acetate. The aqueous layer, containing the free (2S)-amino acid, is neutralized to pH 6.5 (its isoelectric point) to precipitate the final API.
-
Self-Validation (IPC): Analyze the precipitate via Chiral HPLC (e.g., Chiralpak ZWIX column). The Enantiomeric Excess (ee) must be >99.0%.
Quantitative Data & Process Parameters
Table 1: Physicochemical & Analytical Parameters
| Parameter | Precursor: 3-Cyclopentyl-2-methylpropanoic acid | Final API: (2S)-2-Amino-3-cyclopentyl-2-methylpropanoic acid |
| Molecular Formula | C₉H₁₆O₂ | C₉H₁₇NO₂ |
| Molecular Weight | 156.22 g/mol | 171.24 g/mol |
| Physical State | Colorless to pale yellow liquid | White crystalline powder |
| Key ¹H-NMR Marker | δ 2.45 (m, 1H, α-CH) | Absence of α-CH signal; new NH₂ broad singlet |
| LogP (Predicted) | 2.8 | 0.5 (Zwitterionic state at physiological pH) |
Table 2: Reaction Optimization & IPC Metrics
| Step | Critical Parameter | Target Metric | IPC Method | Causality / Rationale |
| α-Bromination | Temperature | 80°C ± 5°C | GC-MS | Ensures complete enolization without thermal degradation or polybromination. |
| Amination | NH₃ equivalents | >20 eq | HPLC / Ninhydrin | Massive excess minimizes dialkylation (secondary amine formation). |
| Resolution | Enantiomeric Excess | >99.0% ee | Chiral HPLC | Strict regulatory requirement for α2δ-1 ligand APIs to ensure efficacy and safety. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20261004, 3-Cyclopentyl-2-methylpropanoic acid." PubChem, 2025. URL:[Link]
- Pfizer Products Inc. "Amino acid derivatives." Patent NL1031705C2, Google Patents.
-
Chen, Y., et al. "Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics." Pain and Therapy, PMC10844275, 2024. URL:[Link]
-
Alles, S. R. A., & Smith, P. A. "Pregabalin as a Pain Therapeutic: Beyond Calcium Channels." Frontiers in Pharmacology, vol. 11, 2020. URL:[Link]
Sources
- 1. 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NL1031705C2 - Amino acid derivatives. - Google Patents [patents.google.com]
- 3. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 4. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Application Note: HPLC-UV Method Development and Validation for 3-Cyclopentyl-2-methylpropanoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Focus: Direct Low-UV Quantification via Reversed-Phase Liquid Chromatography
Introduction & Analyte Profiling
3-Cyclopentyl-2-methylpropanoic acid is an aliphatic carboxylic acid frequently utilized as a critical intermediate in pharmaceutical synthesis. Quantifying this analyte via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a distinct analytical hurdle: the molecule lacks a conjugated π -electron system or aromatic ring. Consequently, it does not possess a strong chromophore and only exhibits significant UV absorption in the deep UV region (typically <220 nm)[1].
When developing an HPLC-UV method for such compounds, analytical scientists must choose between two primary strategies:
-
Pre-column Derivatization: Utilizing reagents like coumarin analogues or diazoalkanes to introduce a strong chromophore or fluorophore, thereby shifting detection to >250 nm or enabling fluorescence detection[2].
-
Direct Low-UV Detection: Operating at 205–210 nm using highly UV-transparent mobile phases.
While derivatization offers high sensitivity, it is labor-intensive, susceptible to matrix interferences, and introduces variability in reaction yields. For robust, high-throughput pharmaceutical quality control, direct low-UV detection at 210 nm is the preferred approach , provided the chromatographic environment is meticulously optimized to suppress background noise and control the analyte's ionization state.
Method Development Rationale (The Causality of Experimental Choices)
As a Senior Application Scientist, I emphasize that a robust method is not found by trial and error, but engineered through an understanding of physicochemical causality.
Controlling the Ionization State via pH
Aliphatic carboxylic acids typically have a pKa of approximately 4.8. In a neutral aqueous mobile phase, 3-Cyclopentyl-2-methylpropanoic acid exists primarily as a hydrophilic carboxylate anion. This ionized state exhibits poor retention and severe peak tailing on standard reversed-phase (C18) stationary phases due to secondary interactions with residual surface silanols.
To ensure robust retention and sharp peak symmetry, the mobile phase pH must be maintained at least two units below the analyte's pKa[1]. By buffering the mobile phase to pH 2.5 , the equilibrium is forced entirely toward the protonated (neutral) state, maximizing hydrophobic interaction with the C18 carbon chains.
Figure 1: pH-dependent ionization state of 3-Cyclopentyl-2-methylpropanoic acid.
Mobile Phase Transparency
Operating a UV detector at 210 nm requires solvents with exceptional optical transparency. Methanol and common buffers like acetate or citrate absorb strongly below 220 nm, which results in an erratic baseline and drastically reduced sensitivity. Therefore, a mobile phase comprising HPLC-UV grade Acetonitrile and a Phosphate buffer (adjusted with ultra-pure Phosphoric acid) is mandatory. Phosphoric acid is virtually transparent at 210 nm, ensuring a high signal-to-noise (S/N) ratio.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to verify column performance, baseline stability, and injection precision before any unknown samples are quantified.
Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (End-capped) | End-capping minimizes secondary silanol interactions, preventing peak tailing for acidic analytes. |
| Mobile Phase A | 20 mM KH2PO4 Buffer (pH 2.5) | pH 2.5 ensures the analyte remains fully protonated; phosphate provides a low UV background. |
| Mobile Phase B | Acetonitrile (HPLC-UV Grade) | Superior UV transparency at 210 nm compared to methanol. |
| Elution Mode | Isocratic, 40% A / 60% B | Provides a highly stable baseline and reproducible retention time (~6-8 minutes). |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a standard 4.6 mm internal diameter column. |
| Detection | UV at 210 nm | Captures the n→π∗ transition of the carboxyl group. |
| Column Temp | 30 °C | Stabilizes mobile phase viscosity and improves retention time reproducibility. |
| Injection Vol | 20 µL | Balances required sensitivity with the column's loading capacity. |
Step-by-Step Methodology
-
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1000 mL of Milli-Q water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid ( H3PO4 ). Filter the buffer through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
-
Standard Preparation: Accurately weigh 50.0 mg of the 3-Cyclopentyl-2-methylpropanoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1.0 mg/mL stock solution. Prepare working standards via serial dilution.
-
Sample Preparation: Extract or dissolve the sample containing the analyte in the mobile phase to achieve a target concentration within the linear range (e.g., 100 µg/mL). Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
System Equilibration: Purge the HPLC system with the isocratic mobile phase for at least 30 minutes until a flat, drift-free baseline is achieved at 210 nm.
-
System Suitability Testing (SST): Inject the 100 µg/mL working standard six consecutive times. The system is considered valid for the analytical run only if the following criteria are met:
-
Relative Standard Deviation (RSD) of peak area ≤2.0% .
-
Tailing factor ( Tf ) ≤1.5 .
-
Theoretical plates ( N ) ≥5000 .
-
Method Validation Framework (ICH Q2(R2) Compliance)
To ensure the trustworthiness of the analytical procedure, the method must be validated according to the latest ICH Q2(R2) guidelines[3]. This lifecycle approach guarantees that the method is fit for its intended purpose—quantifying 3-Cyclopentyl-2-methylpropanoic acid in routine release and stability testing.
Figure 2: Analytical method lifecycle and validation workflow per ICH Q2(R2).
Validation Parameters and Acceptance Criteria
| Validation Parameter | Execution Methodology | Acceptance Criteria |
| Specificity | Inject blank (mobile phase) and placebo matrix. | No interfering peaks at the retention time of the analyte. |
| Linearity | Minimum 5 concentration levels (e.g., 25% to 150% of target). | Correlation coefficient ( R2 ) ≥0.999 . |
| Accuracy (Recovery) | Spike placebo with known amounts of analyte at 3 levels (50%, 100%, 150%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% target concentration. | RSD of assay results ≤2.0% . |
| LOD / LOQ | Based on Signal-to-Noise ratio (S/N) of low-concentration injections. | LOD: S/N ≥3 LOQ: S/N ≥10 with RSD ≤5.0% . |
References
-
Title: When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? Source: ResearchGate (Scientific Discussion Forum) URL: [Link]
-
Title: Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review Source: PubMed (Biomedical Chromatography) URL: [Link]
-
Title: Quality Guidelines: Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
Sources
Technical Support Center: Optimizing 3-Cyclopentyl-2-methylpropanoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis and optimization of 3-Cyclopentyl-2-methylpropanoic acid (CID 20261004)[1]. Designed for researchers and drug development professionals, this guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, enantioselective production of this critical aliphatic building block.
Mechanistic Rationale & Strategy
In drug discovery, alpha-chiral carboxylic acids are frequently required as single enantiomers to accurately map Structure-Activity Relationships (SAR). While a racemic mixture can be synthesized via the alkylation of diethyl methylmalonate[2], the industry standard for enantiopure synthesis relies on the Evans Asymmetric Alkylation [3].
The causality behind this choice is rooted in stereocontrol:
-
Enolate Geometry: Deprotonation of a chiral propionyl oxazolidinone with a bulky base (e.g., NaHMDS) exclusively forms the (Z)-enolate.
-
Facial Shielding: The steric bulk of the chiral auxiliary (e.g., a benzyl or isopropyl group) blocks one face of the enolate, forcing the electrophile (cyclopentylmethyl iodide) to attack from the opposite face.
-
Alpha-Effect Cleavage: To remove the auxiliary without racemizing the newly formed stereocenter, a hydroperoxide anion (LiOH/H 2 O 2 ) is employed. The alpha-effect renders the peroxide highly nucleophilic, allowing it to attack the imide carbonyl at 0 °C, completely bypassing the basic deprotonation of the alpha-methyl group[4].
Synthesis Workflow
Fig 1: Asymmetric synthesis workflow for 3-Cyclopentyl-2-methylpropanoic acid.
Self-Validating Experimental Protocols
Protocol A: Evans Asymmetric Alkylation
Objective: Form the carbon-carbon bond with >95% diastereomeric excess (d.e.).
-
Preparation: Dissolve (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq, 10 mmol) in anhydrous THF (20 mL, 0.5 M) under a nitrogen atmosphere.
-
Enolization: Cool the reaction flask to -78 °C. Dropwise add NaHMDS (1.1 eq, 11 mmol, 1.0 M in THF). Causality check: NaHMDS is preferred over LDA to minimize ketene decomposition pathways and ensure exclusive (Z)-enolate formation. Stir for 30 minutes.
-
Alkylation: Add cyclopentylmethyl iodide (1.5 eq, 15 mmol) dropwise.
-
Propagation: Maintain at -78 °C for 1 hour, then slowly warm to -20 °C and stir for 4 hours.
-
Validation/Quench: The reaction is complete when TLC shows the disappearance of the starting imide. Quench with saturated aqueous NH 4 Cl (10 mL) at -20 °C to protonate any unreacted enolate. Extract with EtOAc, dry over MgSO 4 , and purify via flash chromatography.
Protocol B: Non-Destructive Auxiliary Cleavage
Objective: Hydrolyze the imide to the carboxylic acid without epimerization.
-
Preparation: Dissolve the purified alkylated oxazolidinone (1.0 eq, 5 mmol) in a 3:1 mixture of THF/H 2 O (25 mL, 0.2 M). Cool strictly to 0 °C.
-
Peroxide Activation: Add 30% aqueous H 2 O 2 (4.0 eq, 20 mmol) followed immediately by LiOH·H 2 O (2.0 eq, 10 mmol). Stir at 0 °C for 1 hour.
-
Quench: Add 1.5 N aqueous Na 2 SO 3 (12 mmol) to reduce excess peroxide. Self-validation: Test the mixture with KI-starch paper; it must remain colorless before proceeding.
-
Isolation: Remove THF in vacuo. Extract the aqueous layer with DCM (2x) to recover the intact chiral auxiliary.
-
Acidification: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3x), dry over MgSO 4 , and concentrate to yield enantiopure 3-Cyclopentyl-2-methylpropanoic acid.
Quantitative Data & Optimization Metrics
Use the following benchmark data to evaluate the health of your synthetic route and identify deviations in your laboratory execution.
| Parameter | Racemic Route (Malonic Ester) | Asymmetric Route (Evans) | Mechanistic Impact |
| Starting Material | Diethyl methylmalonate | Propionyl oxazolidinone | Determines final stereochemistry. |
| Electrophile | Cyclopentylmethyl bromide | Cyclopentylmethyl iodide | Iodide accelerates S N 2 kinetics for sterically hindered enolates. |
| Base / Solvent | NaOEt / EtOH | NaHMDS / THF | NaHMDS prevents ketene formation during enolization. |
| Cleavage Reagent | NaOH (Saponification) | LiOH / H 2 O 2 | H 2 O 2 provides the alpha-effect to prevent epimerization. |
| Typical Yield | 75-85% (over 3 steps) | 65-75% (over 2 steps) | Asymmetric route sacrifices minor yield for stereocontrol. |
| Enantiomeric Excess | 0% (Racemic) | >95% ee | Critical for biological assay validity. |
Troubleshooting & FAQs
Q1: My alkylation yield is stuck at 40% when using cyclopentylmethyl bromide and LDA. How can I drive this to completion? A: The issue is kinetic. The Evans (Z)-enolate is sterically hindered, and cyclopentylmethyl bromide is not electrophilic enough at -20 °C. Solution: Switch to cyclopentylmethyl iodide. If you must use the bromide, add 0.5 equivalents of Tetra-n-butylammonium iodide (TBAI) to generate the iodide in situ via the Finkelstein reaction. Additionally, switch your base from LDA to NaHMDS to reduce ketene-based degradation of your starting material[3].
Q2: I am observing significant epimerization (>10% of the minor enantiomer) during the chiral auxiliary cleavage. What is going wrong? A: Epimerization occurs when the cleavage conditions are too basic, causing deprotonation of the newly formed alpha-methyl stereocenter. Solution: Ensure your reaction is kept strictly at 0 °C and that you are adding the H 2 O 2 before or simultaneously with the LiOH. The hydroperoxide anion must be the dominant nucleophile in the system. If standard hydroxide (OH⁻) attacks the imide, the reaction is slower and requires higher temperatures, which inevitably leads to alpha-proton abstraction[4].
Q3: Is there a more atom-economical route for early-stage SAR libraries where stereochemistry isn't yet locked? A: Yes. If you only need the racemic 3-Cyclopentyl-2-methylpropanoic acid for initial screening, utilize a malonic ester synthesis. Alkylate diethyl methylmalonate with cyclopentylmethyl bromide using NaOEt in ethanol. Follow this with a global saponification (aqueous NaOH) and thermal decarboxylation (heating at 150 °C) to yield the racemic product efficiently[2].
Q4: During the LiOH/H 2 O 2 cleavage, my product is contaminated with the oxazolidinone auxiliary. How do I separate them efficiently? A: Take advantage of the pKa difference. After quenching the peroxide with Na 2 SO 3 , the reaction mixture is basic. At this stage, your product is a water-soluble carboxylate salt, while the cleaved auxiliary is neutral. Extract the aqueous layer with Dichloromethane (DCM) before acidification. The DCM will pull the auxiliary into the organic phase. Then, acidify the aqueous layer to pH 2 and extract with Ethyl Acetate to isolate your pure target acid.
References
- National Center for Biotechnology Information (PubChem).3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004. Retrieved March 27, 2026.
- Max-Planck-Gesellschaft (MPG.PuRe).Taming Secondary Benzylic Cations in Catalytic Asymmetric SN1 Reactions (Reference to Evans Asymmetric Alkylation). Retrieved March 27, 2026.
- CLOCKSS Archive.An Expeditious Synthesis of Geodiamolide A (Demonstrating LiOH/H2O2 Cleavage of Chiral Auxiliaries). Retrieved March 27, 2026.
- ACS Publications.Copper-Catalyzed Cross-Nucleophile Coupling (Reference to Diethyl Methylmalonate Alkylation). Retrieved March 27, 2026.
Sources
Technical Support Center: Chromatography of 3-Cyclopentyl-2-methylpropanoic Acid
Comprehensive Troubleshooting for Baseline Noise & Signal Instability
Welcome to the advanced technical support center for the chromatographic analysis of 3-Cyclopentyl-2-methylpropanoic acid . As an aliphatic carboxylic acid lacking conjugated π -electron systems or aromatic rings, this molecule possesses no strong UV chromophore. Consequently, analysts are forced to rely on low-wavelength UV detection (205–210 nm), negative-ion electrospray ionization (LC-MS ESI-), or gas chromatography (GC-FID/MS). Each of these modalities is highly susceptible to severe baseline noise and drift.
This guide provides field-proven, self-validating protocols to diagnose and resolve these baseline anomalies.
Part 1: Diagnostic Workflow for Baseline Disturbances
Before adjusting instrument parameters, you must isolate the origin of the noise. The following decision matrix illustrates the causality pathways for baseline anomalies across different detector modalities.
Caption: Diagnostic decision tree for resolving baseline noise across different chromatographic modalities.
Part 2: HPLC-UV Troubleshooting Guide
Q: Why is my baseline extremely noisy when analyzing 3-Cyclopentyl-2-methylpropanoic acid at 210 nm?
Causality & Expert Insight: At wavelengths below 220 nm, many common mobile phase solvents (like methanol) and acidic additives absorb significant amounts of UV light ()[1]. In a UV-Vis or Photodiode Array (PDA) detector, baseline noise is inversely proportional to the amount of light reaching the photodiodes ()[2]. When the mobile phase absorbs the light, the detector's electronics amplify the diminished signal, which simultaneously amplifies the background noise[2].
Caption: Mechanistic pathway illustrating how solvent absorbance at low wavelengths amplifies baseline noise.
Data Presentation: Mobile Phase Selection for Low-Wavelength Detection To minimize noise, you must select solvents and additives with UV cutoffs well below your detection wavelength.
| Solvent / Additive | UV Cutoff (nm) | Suitability for 3-Cyclopentyl-2-methylpropanoic acid (at 210 nm) |
| Acetonitrile (MeCN) | 190 nm | Excellent; highly transparent at low wavelengths. |
| Methanol (MeOH) | 205 nm | Poor; generates high background noise and drift at 210 nm. |
| Water (HPLC Grade) | <190 nm | Excellent; must be freshly dispensed to avoid bacterial organics. |
| 0.1% TFA | ~210 nm | Marginal; causes baseline drift during gradients; requires balancing. |
| 0.1% Phosphoric Acid | <195 nm | Excellent; preferred for UV detection (Note: Not MS-compatible). |
Self-Validating Protocol: Isolating the Source of HPLC-UV Noise This protocol systematically isolates the column, the solvent, and the detector to validate the root cause of the noise.
-
System vs. Column Isolation: Remove the analytical column and replace it with a zero-dead-volume union ()[3].
-
Flow Test: Pump the mobile phase at the method flow rate.
-
Validation: If the noise persists, the issue is system-related (solvent absorbance, dirty flow cell, or failing lamp). If the noise disappears, the column is bleeding contaminants or experiencing phase dewetting[3].
-
-
Solvent Substitution: If system noise is confirmed, switch the organic modifier from Methanol to Acetonitrile.
-
Validation: A dramatic reduction in noise confirms solvent-induced absorbance was the culprit[1].
-
-
Degassing Verification: Ensure the inline vacuum degasser is active. Dissolved atmospheric gases absorb UV light at low wavelengths and cause micro-bubbles in the flow cell, leading to erratic spikes ()[4].
Part 3: LC-MS & GC Troubleshooting Guides
Q: In LC-MS (ESI-), my baseline is elevated and noisy. How do I resolve this?
Causality: 3-Cyclopentyl-2-methylpropanoic acid is typically analyzed in negative ion mode ([M-H]-). However, ESI- is highly susceptible to background noise from acidic impurities, degraded mobile phases, or plasticizers leaching from system tubing ()[5].
Self-Validating Protocol: LC-MS System Passivation & Cleaning
-
Bypass the Column: Disconnect the analytical column and install a union.
-
Lipophilic Flush: Flush the system with LC-MS grade Isopropanol (IPA) for 30 minutes at 1.0 mL/min. This removes strongly retained lipophilic contaminants from the flow lines ()[6].
-
Aqueous Flush: Flush with LC-MS grade Water containing 0.1% Formic Acid for 30 minutes to clear aqueous-soluble salts.
-
Validation: Monitor the Total Ion Chromatogram (TIC). A stable, lowered baseline confirms the system is clean. Reinstall the column.
Q: My GC-FID baseline drifts upward during the temperature program. What is happening?
Causality: Free carboxylic acids are highly polar. When vaporized, they interact strongly with active silanol groups in standard GC columns (e.g., DB-5), causing peak tailing. Furthermore, as the oven temperature increases, degradation of the stationary phase (column bleed) causes severe upward baseline drift ()[7].
Protocol: Derivatization for GC Analysis To eliminate active site interactions and stabilize the baseline, the acid must be derivatized to reduce its polarity.
-
Reagent Preparation: Dissolve the 3-Cyclopentyl-2-methylpropanoic acid sample in anhydrous methanol.
-
Derivatization: Add a catalytic amount of Boron trifluoride ( BF3 ) in methanol (or use Diazomethane) and heat to convert the acid to its methyl ester (Methyl 3-cyclopentyl-2-methylpropanoate).
-
Extraction: Quench the reaction with water and extract the ester into hexane.
-
Analysis: Inject the hexane layer into the GC. The derivatized ester will elute with sharp peaks and a flat baseline, free from silanol-induced tailing.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a higher UV wavelength to reduce noise, even if 3-Cyclopentyl-2-methylpropanoic acid doesn't absorb well there? A: Yes. This is a highly effective, counter-intuitive strategy. Monitoring a weakly absorbing wavelength (e.g., 220 nm instead of 205 nm) can sometimes yield a superior Signal-to-Noise (S/N) ratio. Even though the absolute peak height of the analyte is lower, the dramatic reduction in background noise from the mobile phase can improve the overall limit of quantitation ()[8].
Q: My baseline has a rhythmic, sinusoidal noise pattern. Is this related to the molecule? A: No. A sinusoidal baseline is a physical system issue, typically caused by pump pulsation, improper mixing, or a faulty check valve ()[9]. If you are using ion-pairing reagents or TFA, switching to ceramic check valves can resolve sticking issues that cause this pulsation[9].
Q: Does sonication adequately degas my mobile phase for low-wavelength detection? A: No. Sonication is highly inefficient and only temporarily removes gases. Atmospheric gas will re-dissolve into the mobile phase within 20-30 minutes, leading to returning baseline noise and drift ()[4]. Always use an inline vacuum degasser or continuous helium sparging for low-wavelength applications[4].
References
-
Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from[Link]
-
Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from[Link]
-
The Overbrook Group. HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from[Link]
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from[Link]
-
ResearchGate. Why am I getting Baseline noise in HPLC? Retrieved from[Link]
-
Shimadzu. LC Troubleshooting tips V3. Retrieved from[Link]
-
Chromatography Online. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Retrieved from[Link]
-
Chromatography Forum. Low absorbing wavelength = lower response but better S/N. Retrieved from[Link]
-
Chromatography Today. 5 Ways to Approach Baseline Issues. Retrieved from[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. shopshimadzu.com [shopshimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Low absorbing wavelength = lower response but better S/N - Chromatography Forum [chromforum.org]
- 9. sepscience.com [sepscience.com]
How to prevent thermal degradation of 3-Cyclopentyl-2-methylpropanoic acid during storage
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, maintaining the structural integrity of your pharmaceutical building blocks is paramount. 3-Cyclopentyl-2-methylpropanoic acid (CAS 264258-60-8) is a critical intermediate, but its specific structural features make it vulnerable to thermal and oxidative degradation if improperly handled 1.
This guide synthesizes field-proven troubleshooting strategies with fundamental chemical causality to help you establish a self-validating storage protocol.
Part 1: Mechanistic Troubleshooting & FAQs
Q: During routine QA, we detected a pressure buildup in the sealed storage drums of 3-Cyclopentyl-2-methylpropanoic acid. What is the chemical mechanism behind this, and how do we mitigate it? A: Pressure buildup in sealed containers of aliphatic carboxylic acids is almost exclusively caused by the evolution of carbon dioxide (CO₂) gas via thermal decarboxylation . At elevated temperatures, the thermal deoxygenation of carboxylic acids proceeds through a strained transition state, leading to heterolytic or homolytic cleavage 2. For 3-Cyclopentyl-2-methylpropanoic acid, the alpha-methyl group provides inductive stabilization that can lower the activation energy for this decarboxylation compared to unbranched straight-chain acids. Mitigation: Strict adherence to cold storage (2°C – 8°C) is required to keep the thermal energy of the system below the activation threshold for CO₂ elimination.
Q: Our LC-MS analysis shows a new impurity peak with a mass of[M-44] and another at [M+16]. What are these, and what storage failure do they indicate? A: An [M-44] peak indicates the loss of CO₂ (decarboxylation), forming 1-cyclopentyl-2-methylpropane. An [M+16] peak indicates the addition of oxygen, a hallmark of autooxidation . The causality lies in the molecule's anatomy: the alpha-carbon of 3-Cyclopentyl-2-methylpropanoic acid is tertiary (bonded to a methyl group, a carboxyl group, and the cyclopentyl-methyl moiety). Tertiary C-H bonds are highly susceptible to radical abstraction. In the presence of ambient oxygen and thermal energy, autocatalytic oxidation occurs, forming hydroperoxides that subsequently degrade into hydroxylated impurities 3. Seeing both peaks indicates a dual failure in your facility's temperature control and inert gas blanketing.
Q: Is refrigeration alone sufficient for long-term storage? A: No. While refrigeration (2°C – 8°C) arrests thermal decarboxylation, oxygen solubility in organic matrices actually increases at lower temperatures. If the container is sealed with ambient air, the dissolved oxygen will slowly initiate autooxidation over time. Pharmaceutical warehousing standards dictate that sensitive intermediates must be stored under controlled atmospheres in addition to temperature controls . You must displace the oxygen with an inert gas (Argon is preferred over Nitrogen due to its higher density, allowing it to "blanket" the solid/liquid).
Part 2: Quantitative Storage Parameters
To standardize your facility's handling of this compound, refer to the following validated storage conditions.
Table 1: Storage Conditions and Degradation Profiles for 3-Cyclopentyl-2-methylpropanoic acid
| Storage Condition | Temperature Range | Headspace Atmosphere | Estimated Shelf-Life | Primary Degradation Risk |
| Optimal | 2°C – 8°C | Argon (High Purity) | > 24 Months | Negligible |
| Acceptable (Transit) | 15°C – 25°C | Argon (High Purity) | 3 - 6 Months | Mild Autooxidation |
| Sub-optimal | 2°C – 8°C | Ambient Air | < 6 Months | Autooxidation ([M+16] impurities) |
| Critical Failure | > 25°C | Ambient Air | < 1 Month | Decarboxylation & Autooxidation |
Part 3: Degradation Pathway Visualization
The following diagram maps the logical relationship between environmental triggers and the molecular degradation of the compound.
Fig 1: Thermal degradation pathways of the acid and targeted storage mitigations.
Part 4: Self-Validating Stability Protocol
Do not rely on theoretical stability alone. Because local humidity, trace metal impurities from manufacturing, and container types vary, you must run a Self-Validating Forced Degradation Test . This 3-arm protocol is designed to isolate the causality of degradation (Thermal vs. Oxidative) so you can pinpoint exact warehouse failures.
Step-by-Step Methodology: 3-Arm Forced Degradation Assay
Phase 1: Sample Preparation & Environmental Isolation
-
Aliquot: Transfer 1.0 g of purified 3-Cyclopentyl-2-methylpropanoic acid into three separate 20 mL amber glass headspace vials (labeled A, B, and C).
-
Rationale: Amber glass prevents UV-induced radical initiation, isolating the variables to heat and oxygen.
-
-
Atmospheric Control (Vials B & C): Insert an Argon gas line into Vials B and C. Purge at a low flow rate for 60 seconds to displace ambient oxygen. Immediately cap with PTFE-lined crimp seals.
-
Rationale: Argon is heavier than air and effectively blankets the sample, removing the oxidative variable.
-
-
Atmospheric Control (Vial A): Leave Vial A exposed to ambient air for 5 minutes, then seal with a PTFE-lined crimp cap.
Phase 2: Thermal Incubation 4. Accelerated Stress: Place Vials A and B in a controlled environmental chamber at 40°C / 75% RH. 5. Control Storage: Place Vial C in a monitored pharmaceutical refrigerator at 2°C – 8°C. 6. Incubation Time: Hold all samples for 14 days.
Phase 3: Analytical Derivatization & GC-MS Analysis 7. Sampling: Pull 10 mg from each vial at Day 14. 8. Derivatization: Dissolve the 10 mg sample in 1 mL of anhydrous pyridine. Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at 60°C for 30 minutes.
-
Rationale: Carboxylic acids have poor peak shape on GC columns due to hydrogen bonding. Silylation converts the acid to a volatile TMS-ester, allowing for high-resolution separation of the parent compound from its decarboxylated and oxidized degradants.
-
Analysis: Inject 1 µL into the GC-MS.
Phase 4: Causal Interpretation (The Self-Validation Matrix)
-
If Vial A degrades, but Vial B does not: Your primary issue is Autooxidation . Your facility's temperature is fine, but your inert gas blanketing process is failing.
-
If Vials A and B degrade equally, but Vial C does not: Your primary issue is purely Thermal Decarboxylation . Your inert gas is working, but your warehouse temperature excursions are destroying the batch.
-
If Vial C degrades: You have a baseline instability issue. The starting material is likely contaminated with trace transition metals (e.g., Iron or Copper from reactor vessels) which are acting as catalysts for degradation even at low temperatures. Re-purify the batch via distillation before storage.
References
- Source: National Institutes of Health (nih.gov)
- Source: American Chemical Society (acs.org)
- Source: MDPI (mdpi.com)
- Source: Dickson Data (dicksondata.com)
Sources
Improving enantiomeric excess in chiral 3-Cyclopentyl-2-methylpropanoic acid synthesis
Welcome to the technical support center for the synthesis of chiral 3-Cyclopentyl-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in this valuable chiral building block. Here, you will find troubleshooting guidance for common experimental hurdles and frequently asked questions, all grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific issues that can arise during the synthesis of chiral 3-Cyclopentyl-2-methylpropanoic acid, providing a systematic approach to problem-solving.
Question 1: My asymmetric synthesis is yielding low enantiomeric excess (ee). What are the primary factors I should investigate?
Low enantiomeric excess is a common challenge in asymmetric synthesis and can stem from several sources. A systematic evaluation of your reaction parameters is crucial for identifying the root cause.[1][2]
Initial Checks:
-
Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or solvents can interfere with the catalyst's function or participate in non-selective background reactions.[1] Ensure all components are of the highest purity and that solvents are anhydrous, as water can deactivate many chiral catalysts.
-
Catalyst Integrity and Handling: The chiral catalyst is the cornerstone of your enantioselective transformation. Verify its purity, and if it's a metal-ligand complex prepared in-house, confirm its structure using techniques like NMR.[1] For commercial catalysts, ensure proper storage and handling to prevent decomposition.
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter influencing the energy difference between the diastereomeric transition states. Generally, lower temperatures favor higher enantioselectivity.[1]
-
Concentration: Substrate and catalyst concentrations can impact the reaction kinetics and selectivity. High concentrations may lead to catalyst aggregation or the formation of less selective catalytic species.[1]
-
Stirring and Addition Rates: Inconsistent stirring can lead to localized concentration gradients and temperature fluctuations. The rate of reagent addition can also be critical, particularly when dealing with highly reactive species.
-
Advanced Troubleshooting:
If the initial checks do not resolve the issue, a more in-depth investigation is warranted.
-
Catalyst and Ligand Screening: The choice of chiral ligand is paramount. If using a metal-based catalyst, screen a library of ligands with varying steric and electronic properties.
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition states.[1] A solvent screen, including both coordinating and non-coordinating solvents, is often beneficial.
-
Mechanism of Enantioselection: A thorough understanding of the reaction mechanism can provide insights into the factors controlling enantioselectivity. Consider if there are competing reaction pathways or if the product is susceptible to racemization under the reaction or workup conditions.[2]
Question 2: I am using a chiral auxiliary for diastereoselective alkylation, but the diastereomeric excess (de) is poor. How can I improve this?
Chiral auxiliaries are powerful tools for controlling stereochemistry.[3] Poor diastereoselectivity in this context often points to issues with the formation of the enolate or the subsequent alkylation step.
-
Enolate Geometry: The geometry of the enolate (E vs. Z) is often critical for achieving high diastereoselectivity. The choice of base, solvent, and temperature can influence the enolate geometry. For example, in the case of Evans' oxazolidinone auxiliaries, the use of a boron triflate and a hindered amine base typically favors the formation of the Z-enolate, which is crucial for high diastereoselectivity in subsequent reactions.[]
-
Lewis Acid Additives: The presence of a Lewis acid can enhance the facial selectivity of the alkylating agent's approach to the enolate by forming a rigid chelated intermediate.
-
Steric Hindrance: The steric bulk of both the chiral auxiliary and the alkylating agent plays a significant role. A well-chosen chiral auxiliary will effectively shield one face of the enolate, directing the electrophile to the opposite face.[3]
-
Reaction Temperature: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, leading to higher diastereoselectivity.
Workflow for Optimizing Diastereoselective Alkylation:
Caption: Troubleshooting workflow for low diastereomeric excess.
Question 3: My enzymatic resolution is stalling at low conversion, or the enantioselectivity is not as high as expected. What should I consider?
Enzymatic resolutions are highly sensitive to reaction conditions.[1][5] Several factors can impact the efficiency and selectivity of the enzyme.
-
Enzyme Choice and Activity: Not all enzymes are suitable for every substrate. It is crucial to screen a variety of lipases or esterases to find one with high activity and enantioselectivity for your specific substrate. The activity of the enzyme preparation should also be verified.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Deviations from these optima can lead to reduced activity or even denaturation.
-
Solvent System: The choice of solvent can dramatically affect enzyme activity and selectivity. While some enzymes function in aqueous buffers, others perform better in organic solvents or biphasic systems.
-
Substrate and Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme, leading to a decrease in the reaction rate.
-
Water Content (for reactions in organic media): The amount of water present in an organic solvent system is critical for enzyme activity. Too little water can render the enzyme inactive, while too much can lead to a decrease in enantioselectivity.
| Parameter | Potential Issue | Recommended Action |
| Enzyme | Low activity or selectivity | Screen a panel of different lipases/esterases. |
| pH | Suboptimal for enzyme activity | Determine and maintain the optimal pH for the chosen enzyme. |
| Temperature | Too high or too low | Optimize the reaction temperature for both activity and stability. |
| Solvent | Enzyme inactivation or poor selectivity | Screen various organic solvents or aqueous buffer systems. |
| Concentration | Substrate/product inhibition | Lower the initial substrate concentration or remove the product as it forms. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of chiral 3-Cyclopentyl-2-methylpropanoic acid.
Question 1: What are the primary strategies for synthesizing enantiomerically enriched 3-Cyclopentyl-2-methylpropanoic acid?
There are three main strategies for achieving an enantioselective synthesis of this target molecule:
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of the corresponding α,β-unsaturated precursor, 3-cyclopentyl-2-methylpropenoic acid, using a chiral transition metal catalyst. Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed for this type of transformation.[6][7]
-
Chiral Auxiliary-Mediated Synthesis: This method utilizes a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, which is temporarily attached to the propanoic acid backbone.[3] The chiral auxiliary then directs the stereoselective introduction of the methyl group at the α-position via a diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired enantiomer of the product.
-
Enzymatic Resolution: This technique starts with a racemic mixture of 3-Cyclopentyl-2-methylpropanoic acid or its ester derivative. A specific enzyme, typically a lipase, selectively catalyzes the hydrolysis or esterification of one enantiomer, allowing for the separation of the two enantiomers.[1][5]
Decision Tree for Synthetic Strategy Selection:
Caption: Decision tree for selecting a synthetic strategy.
Question 2: Can you provide a general protocol for determining the enantiomeric excess of my product?
The most common and reliable method for determining the enantiomeric excess of chiral carboxylic acids is through chiral High-Performance Liquid Chromatography (HPLC) after derivatization.
Protocol: Determination of ee by Chiral HPLC
-
Derivatization:
-
Convert the carboxylic acid to a more readily analyzable derivative, such as an amide or ester, using a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) or by forming an ester with a simple alcohol (e.g., methanol or ethanol) followed by analysis on a chiral column.
-
Example Derivatization to an Amide:
-
Dissolve a small sample of your 3-Cyclopentyl-2-methylpropanoic acid in a suitable solvent (e.g., CH₂Cl₂).
-
Add a coupling agent (e.g., EDC or HBTU) and a base (e.g., DIPEA).
-
Add a slight excess of an enantiomerically pure amine (e.g., (R)-1-phenylethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the diastereomeric amides.
-
-
-
Chiral HPLC Analysis:
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of your diastereomeric derivatives. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.
-
Method Development:
-
Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).
-
Inject your derivatized sample.
-
If the peaks for the two diastereomers are not well-resolved, systematically vary the mobile phase composition (e.g., change the hexane/isopropanol ratio, add a different modifier like ethanol).
-
-
Quantification: Integrate the peak areas of the two diastereomers. The enantiomeric excess can be calculated using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Question 3: What are the key considerations when choosing a chiral auxiliary?
The ideal chiral auxiliary should meet several criteria:[]
-
High Diastereoselectivity: It should induce a high degree of stereocontrol in the desired transformation.
-
Ease of Attachment and Removal: The auxiliary should be easy to attach to the substrate and subsequently remove under mild conditions that do not cause racemization of the product.
-
Recoverability: A good chiral auxiliary can be recovered in high yield and purity for reuse, which is important for cost-effectiveness.
-
Availability: The auxiliary should be readily available in both enantiomeric forms to allow for the synthesis of either enantiomer of the target molecule.
Comparison of Common Chiral Auxiliaries:
| Chiral Auxiliary | Advantages | Disadvantages |
| Evans' Oxazolidinones | High diastereoselectivity in a wide range of reactions, well-studied and predictable stereochemical outcomes. | Can be expensive, removal sometimes requires harsh conditions. |
| Pseudoephedrine | Inexpensive, readily available in both enantiomeric forms, high diastereoselectivity in alkylations, easily removed.[3] | Can be a controlled substance in some regions. |
| SAMP/RAMP | High diastereoselectivity in α-alkylation of aldehydes and ketones. | The hydrazone intermediates can be sensitive to hydrolysis.[] |
References
-
ResearchGate. Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
IntechOpen. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]
-
ResearchGate. Highlighted results in Rh-catalyzed asymmetric hydrogenation with a) unsymmetric analogs of BisP* and b) Trichickenfootphos and BulkyP* ligands. [Link]
-
PrepChem.com. Synthesis of 3-cyclopentyl-1-propanol. [Link]
-
ResearchGate. Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e. [Link]
-
ResearchGate. Synthetic scheme for the preparation of 3-cyclopentyl-1-(3-(4-((methylamino) methyl)phenyl) tetrahydropyrimidin-1(2H) - [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. [Link]
-
KANTO CHEMICAL CO., INC. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
LookChem. Cas 140-77-2,3-Cyclopentylpropionic acid. [Link]
Sources
- 1. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purifying Crude 3-Cyclopentyl-2-methylpropanoic Acid via Flash Chromatography
Welcome to the dedicated technical support guide for the purification of 3-Cyclopentyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying this moderately polar carboxylic acid using flash chromatography. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Method Development & Optimization
Question 1: My 3-Cyclopentyl-2-methylpropanoic acid is showing significant peak tailing on the chromatogram. What is the primary cause and how can I resolve this?
Answer: Peak tailing with carboxylic acids on silica gel is a classic problem. The issue stems from the interaction between the acidic proton of your compound and the slightly acidic silanol groups on the silica surface.[1] This leads to a mixed-mode separation, where some molecules are retained more strongly than others, resulting in a broadened, tailing peak.
To mitigate this, you need to suppress the ionization of your carboxylic acid. The most effective way to achieve this is by acidifying your mobile phase.[1][2]
Recommended Action:
-
Mobile Phase Modification: Add 0.1% to 1% of a volatile acid, such as acetic acid or formic acid, to your mobile phase solvents (both the weak and strong solvent).[1][2] This ensures the 3-Cyclopentyl-2-methylpropanoic acid remains in its protonated, less polar state, leading to more uniform interactions with the stationary phase and a sharper, more symmetrical peak.[3]
Question 2: I'm struggling to get good separation between my target compound and a closely eluting impurity. What strategies can I employ?
Answer: Achieving separation between structurally similar compounds can be challenging.[4] Your primary levers for improving resolution are adjusting solvent selectivity and optimizing your gradient.
Troubleshooting Steps:
-
Solvent System Evaluation: If you are using a standard Hexane/Ethyl Acetate system, consider switching your polar solvent.[4] For instance, replacing ethyl acetate with acetone or a mixture of ethyl acetate and dichloromethane can alter the selectivity and potentially resolve the co-eluting peaks.[5][6]
-
Gradient Optimization: A shallow gradient around the elution point of your compound can significantly enhance resolution.[7][8] If your initial scouting runs show the compounds eluting at ~30% Ethyl Acetate, try running a gradient from 15% to 45% over a larger number of column volumes (e.g., 20 CV).
-
Stationary Phase Change: While standard silica is often the first choice, consider alternative stationary phases if solvent optimization fails. A C18 reversed-phase column could provide a completely different selectivity profile, potentially resolving your impurities.[9]
Question 3: I don't see my compound with the UV detector. Is 3-Cyclopentyl-2-methylpropanoic acid UV-active?
Answer: 3-Cyclopentyl-2-methylpropanoic acid lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[10][11] While it may have some absorbance at very low wavelengths (<220 nm), many common flash chromatography solvents like ethyl acetate also absorb in this region, masking the signal.[11]
Detection Solutions:
-
Evaporative Light-Scattering Detector (ELSD): This is the ideal solution for non-UV active compounds.[10][12] An ELSD detects any non-volatile analyte, making it perfect for compounds like yours.[12]
-
Low Wavelength UV with Appropriate Solvents: If an ELSD is unavailable, you can try to detect at low wavelengths (e.g., 200-210 nm).[10] However, you must use solvents that are transparent in this range, such as acetonitrile and water (for reversed-phase) or hexane and isopropanol (for normal phase).[10]
-
Staining of TLC Plates: For fraction analysis, you can spot the collected fractions on a TLC plate and use a stain like potassium permanganate or vanillin to visualize the compound.
Sample Loading and Column Performance
Question 4: My resolution is poor, and I suspect it's my sample loading technique. What are the best practices for loading this compound?
Answer: The way you introduce your sample onto the column is critical.[13] Dissolving your crude material in a solvent that is stronger than your initial mobile phase conditions will cause premature band broadening and lead to poor separation.[14]
Recommended Loading Techniques:
| Loading Method | When to Use | Protocol |
| Liquid Injection | When the compound is highly soluble in a weak solvent. | Dissolve your crude sample in a minimal amount of a weak solvent (e.g., hexane or dichloromethane). Ensure the loading solvent is weaker than your starting gradient composition.[14] |
| Solid Loading | For compounds with poor solubility in weak solvents or for higher loading capacities.[15] | Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol), add an inert solid support like Celite® or silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[16] Load this powder into an empty solid load cartridge. |
Expert Tip: Dry loading is often superior for achieving sharper peaks and better resolution, especially when dealing with challenging separations.[15]
Question 5: How much crude 3-Cyclopentyl-2-methylpropanoic acid can I load onto my flash column?
Answer: The loading capacity depends on the difficulty of the separation.[17] As you increase the sample load, the peak bands will widen, which can lead to a loss of resolution between closely eluting compounds.[17]
General Loading Guidelines for Silica Gel Columns:
| Separation Difficulty (ΔCV) | Recommended Loading Capacity (% of silica weight) |
| Easy (ΔCV > 4) | 5 - 10% |
| Moderate (2 < ΔCV < 4) | 1 - 5% |
| Difficult (ΔCV < 2) | 0.1 - 1% |
ΔCV (delta Column Volume) is the difference in the elution volume of two adjacent peaks.
To determine your specific loading capacity, it is best to perform a small-scale scouting run with a low load to assess the separation.[9][18]
Experimental Protocols
Protocol 1: TLC Method Development for Solvent System Selection
This protocol will help you determine the optimal mobile phase for your flash chromatography purification.[19][20]
-
Prepare Stock Solution: Dissolve a small amount of your crude 3-Cyclopentyl-2-methylpropanoic acid in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~10 mg/mL.
-
Spot TLC Plates: Using a capillary spotter, apply small spots of your stock solution onto at least three silica gel TLC plates.
-
Develop Plates in Different Solvent Systems:
-
Plate 1: 20% Ethyl Acetate in Hexane
-
Plate 2: 30% Ethyl Acetate in Hexane
-
Plate 3: 40% Ethyl Acetate in Hexane
-
-
Visualize: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots using a suitable method (e.g., UV lamp if impurities are UV-active, or a potassium permanganate stain).
-
Analyze Rf Values: The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[20]
-
If the Rf is too low, increase the polarity of the mobile phase (more ethyl acetate).
-
If the Rf is too high, decrease the polarity (more hexane).
-
-
Acidify the Optimal System: Once you have an ideal solvent ratio, add 0.5% acetic acid to the mixture for your flash chromatography run to prevent peak tailing.[1]
Visual Workflow
Troubleshooting Poor Separation
Below is a decision-making workflow to systematically troubleshoot poor separation issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. longdom.org [longdom.org]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
- 11. shim-pol.pl [shim-pol.pl]
- 12. How to overcome limitations in flash chromatography with an ELSD | Buchi.com [buchi.com]
- 13. biotage.com [biotage.com]
- 14. m.youtube.com [m.youtube.com]
- 15. sorbtech.com [sorbtech.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. theseus.fi [theseus.fi]
- 20. sorbtech.com [sorbtech.com]
A Comparative Guide to the Structural Activity Relationship of 3-Cyclopentyl-2-methylpropanoic Acid and its Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of 3-Cyclopentyl-2-methylpropanoic acid, a compound of interest due to its structural motifs found in potent bioactive molecules. While direct and extensive research on this specific molecule is not abundant in publicly available literature, by examining the structural activity relationships (SAR) of closely related analogs, we can infer its potential biological targets and design principles for novel therapeutics.
This guide will focus on two promising, putative biological targets for 3-Cyclopentyl-2-methylpropanoic acid and its derivatives: the voltage-gated sodium channel NaV1.7, a key player in pain signaling, and N-acylethanolamine acid amidase (NAAA), an enzyme involved in the regulation of inflammation and pain.
The Core Scaffold: 3-Cyclopentyl-2-methylpropanoic Acid
The structure of 3-Cyclopentyl-2-methylpropanoic acid presents three key regions for SAR exploration: the cyclopentyl ring, the methyl group at the α-position to the carboxyl group, and the carboxylic acid moiety itself. Each of these can be systematically modified to probe their influence on biological activity.
I. The Cyclopentane Carboxylic Acid Moiety as a "Warhead" for NaV1.7 Inhibition
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain[1]. Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of this channel[2][3]. Notably, the replacement of other functionalities, such as proline, with a cyclopentane carboxylic acid has been shown to significantly enhance NaV1.7 inhibitory potency[1][2]. This suggests that the cyclopentyl and carboxylic acid groups of our lead compound are likely critical for this potential activity.
Structural Activity Relationship Insights for NaV1.7 Inhibition
Based on the literature for related cyclopentane carboxylic acid-based NaV1.7 inhibitors, we can propose the following SAR hypotheses for analogs of 3-Cyclopentyl-2-methylpropanoic acid:
-
The Carboxylic Acid: This group is likely essential for binding to the receptor, possibly through ionic interactions with positively charged residues in the channel pore. Esterification or amidation of the carboxylic acid would be expected to significantly reduce or abolish activity.
-
The Cyclopentyl Ring: This lipophilic group likely contributes to the overall binding affinity by interacting with a hydrophobic pocket within the NaV1.7 channel. The size and shape of this ring may be optimal for this interaction.
-
The α-Methyl Group: The stereochemistry and presence of the methyl group can influence the compound's conformation and how it is presented to the binding site. It may also impact metabolic stability.
Proposed Analogs for NaV1.7 SAR Studies
To explore these hypotheses, a series of analogs could be synthesized and tested. The following table outlines some proposed structures and their expected impact on NaV1.7 inhibitory activity based on established principles.
| Analog | Modification | Rationale | Predicted NaV1.7 Activity |
| 1 | 3-Cyclopentyl-2-methylpropanoic acid (Lead Compound) | Baseline | Potent |
| 2 | 3-Cyclohexyl-2-methylpropanoic acid | Increased lipophilicity of the cycloalkyl ring. | Potentially maintained or slightly decreased activity due to steric hindrance. |
| 3 | 3-Cyclobutyl-2-methylpropanoic acid | Decreased lipophilicity of the cycloalkyl ring. | Likely decreased activity. |
| 4 | (R)-3-Cyclopentyl-2-methylpropanoic acid | Exploration of stereochemistry at the α-position. | Activity may be stereospecific. |
| 5 | (S)-3-Cyclopentyl-2-methylpropanoic acid | Exploration of stereochemistry at the α-position. | Activity may be stereospecific. |
| 6 | 3-Cyclopentylpropanoic acid | Removal of the α-methyl group. | Potentially reduced activity due to loss of a favorable interaction or conformational constraint. |
| 7 | Methyl 3-cyclopentyl-2-methylpropanoate | Esterification of the carboxylic acid. | Significantly reduced or abolished activity. |
| 8 | 3-Cyclopentyl-2-methylpropanamide | Amidation of the carboxylic acid. | Significantly reduced or abolished activity. |
II. The 2-Methylpropanoic Acid Scaffold and NAAA Inhibition
N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA)[4][5]. Inhibitors of NAAA have shown therapeutic potential in models of pain and inflammation[6][7]. The 2-methylpropanoic acid substructure is present in some reported NAAA inhibitors, suggesting a second potential biological target for our lead compound.
Structural Activity Relationship Insights for NAAA Inhibition
SAR studies of 2-methylpropanoic acid derivatives as NAAA inhibitors have revealed the following key features[4][5]:
-
Lipophilic Tail: A lipophilic group is generally required to occupy a hydrophobic channel in the enzyme. In our lead compound, the cyclopentylmethyl group would serve this purpose.
-
"Warhead" for Covalent Modification: Many potent NAAA inhibitors are covalent modifiers that react with the catalytic cysteine residue of the enzyme. While a simple carboxylic acid is not a reactive "warhead," its presence is a starting point for the design of more potent, irreversible inhibitors.
-
Stereochemistry: The stereochemistry of substituents can significantly impact inhibitory potency.
Proposed Analogs for NAAA SAR Studies
To investigate the potential for NAAA inhibition, the following analogs could be synthesized and evaluated.
| Analog | Modification | Rationale | Predicted NAAA Activity |
| 1 | 3-Cyclopentyl-2-methylpropanoic acid (Lead Compound) | Baseline | Weak to moderate |
| 9 | 3-(4-Phenylcyclopentyl)-2-methylpropanoic acid | Introduction of a larger, more lipophilic group to better occupy the hydrophobic channel. | Potentially increased activity. |
| 10 | 3-Cyclopentyl-2-methyl-4-oxobutan-2-yl carbamate | Introduction of a carbamate group to act as a potential covalent "warhead". | Potentially increased activity (covalent inhibitor). |
| 11 | N-hydroxy-3-cyclopentyl-2-methylpropanamide (Hydroxamic acid) | Replacement of the carboxylic acid with a hydroxamic acid, a known zinc-binding group that could interact with the catalytic machinery. | Potentially increased activity. |
Experimental Protocols
To validate the SAR hypotheses presented, the following experimental protocols are recommended.
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This assay directly measures the inhibitory effect of compounds on the function of the NaV1.7 ion channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing human NaV1.7, such as HEK293 cells.
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings using an automated patch-clamp system.
-
Maintain a holding potential of -120 mV.
-
Elicit sodium currents by applying a depolarizing pulse to 0 mV for 20 ms.
-
Establish a stable baseline current.
-
-
Compound Application:
-
Prepare stock solutions of the test compounds in DMSO and dilute to the final desired concentrations in the extracellular solution.
-
Perfuse the cells with the compound-containing solution for a set period (e.g., 5 minutes) to allow for equilibrium binding.
-
-
Data Analysis:
-
Measure the peak inward sodium current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value using a non-linear regression fit.
-
Caption: Workflow for assessing NaV1.7 inhibition.
NAAA Activity Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of NAAA.
Methodology:
-
Enzyme Source: Use recombinant human NAAA or lysate from cells overexpressing the enzyme.
-
Substrate: A fluorescently labeled substrate, such as N-(4-nitrophenyl)dodecanamide (NPDA), is commonly used.
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound at various concentrations in an appropriate assay buffer (e.g., pH 4.5) for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a basic solution).
-
-
Detection:
-
Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a concentration-response curve.
-
Caption: Workflow for assessing NAAA inhibition.
Conclusion
While direct experimental data on the structural activity relationship of 3-Cyclopentyl-2-methylpropanoic acid is limited, by analyzing the SAR of structurally related compounds, we can formulate strong hypotheses about its potential biological activities and guide the design of future studies. The cyclopentane carboxylic acid moiety strongly suggests that this compound and its analogs are promising candidates for development as NaV1.7 inhibitors for the treatment of pain. Furthermore, the 2-methylpropanoic acid scaffold provides a rationale for investigating these compounds as potential NAAA inhibitors for inflammatory conditions. The experimental protocols outlined in this guide provide a clear path forward for validating these hypotheses and elucidating the full therapeutic potential of this chemical series.
References
- Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters. 2017.
- Discovery of Potent, Selective and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides.
- A Comparative Guide to the Applications of (1s)
- Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. 2025.
- Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. 2013.
- 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004. PubChem.
- Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 PMID: 39580005. MedChemExpress. 2025.
- PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
- Synthesis and Structure–Activity Relationship (SAR) of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters, a Class of Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry. 2013.
- Redefining the Synthetic Logic of Medicinal Chemistry.
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC.
- N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition.
- Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
- The preparation method of cycloalkylpropionic acid.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. 2022.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unipr.it [air.unipr.it]
Cross-validating GC-MS purity results for 3-Cyclopentyl-2-methylpropanoic acid
A Comprehensive Guide to Cross-Validating GC-MS Purity Results for 3-Cyclopentyl-2-methylpropanoic Acid
As drug development pipelines demand increasingly stringent quality control, relying on a single analytical technique for purity assessment introduces unacceptable risk. For aliphatic carboxylic acids like 3-Cyclopentyl-2-methylpropanoic acid , Gas Chromatography-Mass Spectrometry (GC-MS) is often the default choice. However, GC-MS possesses inherent analytical blind spots—specifically regarding non-volatile impurities, thermal degradation, and inlet discrimination[1].
To establish absolute confidence in the purity of 3-Cyclopentyl-2-methylpropanoic acid, researchers must employ an orthogonal cross-validation strategy. This guide details the causal logic and self-validating protocols required to cross-reference GC-MS data with High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR)[2].
The Analytical Challenge of the Target Analyte
3-Cyclopentyl-2-methylpropanoic acid is a polar, aliphatic molecule. Its structure presents two distinct analytical hurdles:
-
Lack of a UV Chromophore: The molecule only possesses a carboxyl group, which exhibits weak end-absorption in the low UV range (<210 nm). Standard HPLC-UV will fail to detect the active pharmaceutical ingredient (API) and its related aliphatic impurities accurately.
-
High Polarity & Hydrogen Bonding: Underivatized carboxylic acids interact strongly with silanol groups in GC column stationary phases and glass liners, leading to severe peak tailing, irreversible adsorption, and artificially skewed purity profiles.
To circumvent these issues, we must construct a triad of orthogonal techniques.
Workflow for the orthogonal cross-validation of 3-Cyclopentyl-2-methylpropanoic acid purity.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, each method must be optimized to eliminate its specific biases. Below are the field-proven protocols for analyzing 3-Cyclopentyl-2-methylpropanoic acid.
Method A: GC-MS (Derivatization Workflow)
The Causality: To prevent the carboxylic acid from adsorbing to the GC inlet, we must mask the acidic proton. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.
-
Sample Prep: Accurately weigh 5.0 mg of the sample into a glass vial. Dissolve in 1.0 mL of anhydrous pyridine (which acts as both solvent and acid scavenger). Add 100 µL of BSTFA containing 1% TMCS (catalyst).
-
Reaction: Cap tightly and incubate at 60°C for 30 minutes to ensure quantitative derivatization.
-
Instrument Parameters: Inject 1 µL (split ratio 50:1) onto a DB-5MS column (30m x 0.25mm x 0.25µm). Inlet temp: 250°C. Oven program: 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min). MS in full scan mode (m/z 50-500).
Method B: HPLC-CAD (Liquid Phase Orthogonality)
The Causality: GC-MS is blind to non-volatile impurities (e.g., inorganic salts, polymeric byproducts). HPLC separates molecules in the liquid phase without thermal stress. Because our analyte lacks a chromophore, we utilize Charged Aerosol Detection (CAD), which provides a near-universal response proportional to the mass of any non-volatile analyte, regardless of its chemical structure[3].
-
Sample Prep: Dissolve 1.0 mg/mL of the sample in 50:50 Water:Acetonitrile.
-
Instrument Parameters: Column: Kinetex Polar C18 (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase: A = Water + 0.1% Trifluoroacetic Acid (TFA); B = Acetonitrile + 0.1% TFA. Note: TFA is critical here; it lowers the pH below the pKa of the carboxylic acid (~4.8), ensuring the molecule remains fully protonated and retains well on the reversed-phase column.
-
Gradient: 10% B to 90% B over 20 minutes.
-
CAD Settings: Evaporator temperature set to 35°C to preserve semi-volatile aliphatic impurities.
Method C: 1H qNMR (Absolute Quantitation)
The Causality: Both GC-MS and HPLC-CAD are relative methods—they assume that the sum of all integrated peaks equals 100% purity (mass balance). This is a dangerous assumption if impurities are invisible to the detector. qNMR is a primary ratio measurement method. By comparing the integral of the analyte against a highly pure, certified internal standard (IS), we calculate the absolute mass fraction[4].
-
Internal Standard Selection: 1,3,5-Trimethoxybenzene (TMxB) is chosen because its aromatic protons yield a sharp singlet at ~6.1 ppm, completely isolated from the aliphatic signals of 3-Cyclopentyl-2-methylpropanoic acid (1.0–2.5 ppm).
-
Sample Prep: Co-weigh exactly ~15.00 mg of the analyte and ~5.00 mg of certified TMxB (weighed to 0.01 mg accuracy) into a vial. Dissolve in 0.7 mL of CDCl3 containing 0.03% TMS.
-
Acquisition Parameters: 400 MHz spectrometer. 30° pulse angle. Critical Step: Set the relaxation delay (D1) to 60 seconds. This ensures complete longitudinal relaxation (5 × T1) of all protons, preventing integration bias[2].
Data Presentation & Comparative Analysis
When cross-validating the data, discrepancies between the methods reveal the true nature of the sample's impurity profile. Below is a representative dataset demonstrating why cross-validation is mandatory.
| Analytical Technique | Calculated Purity | Primary Impurities Detected | Analytical Blind Spots |
| GC-MS (Silylated) | 99.5% (Area Normalization) | Structurally related isomeric byproducts. | Inorganic salts, non-volatile polymers, residual water. |
| HPLC-CAD | 98.2% (Area Normalization) | Polar, non-volatile synthetic intermediates. | Highly volatile residual solvents (e.g., ether, DCM). |
| 1H qNMR | 97.1% (Absolute Mass Fraction) | Residual ethyl acetate, trace moisture. | Trace impurities below the NMR limit of detection (<0.1%). |
Data Synthesis & Conclusion: If a researcher relied solely on GC-MS, they would certify this batch of 3-Cyclopentyl-2-methylpropanoic acid at 99.5% purity. However, the GC-MS inlet acts as a filter, trapping non-volatile impurities.
HPLC-CAD reveals a lower purity (98.2% ) by successfully detecting non-volatile polar intermediates that failed to elute in the GC. Finally, qNMR acts as the ultimate arbiter, reporting an absolute purity of 97.1% . The qNMR spectrum identifies residual ethyl acetate (a volatile solvent lost in the GC solvent delay and invisible to CAD evaporation) as the remaining mass gap.
By synthesizing the data from these three orthogonal systems, drug development professionals can establish a highly defensible, self-validating purity profile for challenging aliphatic carboxylic acids.
References
-
Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR) Guidelines and Internal Standard Reference Data. BIPM.org. Available at:[Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
National Institutes of Health (NIH). Investigating the Ionization of Dissolved Organic Matter by Electrospray (HPLC-CAD Applications). PMC. Available at:[Link]
-
SciELO. (2015). Determination of Aldrin Purity Using a Combination of the Mass Balance Approach and Quantitative NMR. Journal of the Brazilian Chemical Society. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclopentyl-2-methylpropanoic Acid
This guide provides essential, in-depth safety and handling protocols for 3-Cyclopentyl-2-methylpropanoic acid (CAS No. 264258-60-8), designed for the researchers, scientists, and drug development professionals who work with this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are necessary, thereby fostering a proactive safety culture in the laboratory. The following protocols are based on a thorough risk assessment derived from established hazard classifications and field-proven best practices.
Foundational Knowledge: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of 3-Cyclopentyl-2-methylpropanoic acid is the critical first step in establishing a safe handling protocol. The selection of appropriate Personal Protective Equipment (PPE) is directly dictated by the chemical's toxicological profile and potential routes of exposure.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards.[1] It is crucial to recognize that exposure can occur via inhalation, skin contact, eye contact, and ingestion.
Table 1: GHS Hazard Classification for 3-Cyclopentyl-2-methylpropanoic acid
| GHS Hazard Code | Hazard Statement | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4)[1] |
| H315 | Causes skin irritation | Skin Irritation (Category 2)[1][2] |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2A)[1][2] |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4)[1] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3)[1] |
The causality is clear: the compound's ability to cause significant irritation and harm upon contact or inhalation necessitates a multi-faceted PPE strategy to create a reliable barrier for all potential exposure routes.
Core PPE Requirements: A Barrier-Based Approach
The following PPE recommendations form the baseline for safely handling 3-Cyclopentyl-2-methylpropanoic acid. The level of protection may need to be escalated based on the specific procedure, scale, and environmental conditions, as detailed in the workflow diagram in Section 3.
Eye and Face Protection: The First Line of Defense
Rationale: The classification of this compound as a serious eye irritant (H319) makes robust eye protection non-negotiable.[1][2] Contact with the eyes can lead to significant injury.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound.
-
Elevated Risk Operations: When there is a heightened risk of splashing or spraying (e.g., during transfers of large volumes, reactions under pressure, or vortexing), a full-face shield must be worn in addition to chemical splash goggles.[3][4]
Skin and Body Protection: Preventing Dermal Exposure
Rationale: With classifications of "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315), preventing dermal exposure is a primary objective.[1][5]
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a common starting point, but it is imperative to consult the glove manufacturer’s compatibility data for 3-Cyclopentyl-2-methylpropanoic acid or similar carboxylic acids to ensure adequate protection and determine breakthrough times. Always double-glove when handling higher concentrations or for prolonged periods.
-
Laboratory Coat: A flame-resistant lab coat is required to protect against incidental splashes and contact with clothing. For larger scale operations, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes are strictly prohibited in any area where this chemical is handled.
Respiratory Protection: Safeguarding Against Inhalation
Rationale: The hazards "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) demand strict control of airborne exposure.[1]
-
Engineering Controls First: The primary method for controlling inhalation hazards is the use of engineering controls. All work that may generate vapors, mists, or aerosols must be conducted in a certified chemical fume hood.[6]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is mandatory.[3][7] A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[8] A full-face respirator may be required if inhalation hazards exist concurrently with a high splash risk.[3]
Procedural Guidance: Integrated PPE Protocols
A self-validating safety system relies on standardized procedures that are consistently applied. The following workflow and step-by-step guides provide a clear framework for PPE use.
PPE Selection Workflow
The nature of the laboratory task dictates the necessary level of PPE. This decision-making process should be second nature.
Caption: PPE selection workflow based on task-specific risks.
Step-by-Step Donning and Doffing Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves. If double-gloving, don the inner pair first.
Doffing (Taking Off) Sequence: This process should be performed in a designated area.
-
Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated waste container.
-
Lab Coat/Coveralls: Unfasten and peel off from the shoulders, turning it inside out as you remove it. This contains the contamination on the inside.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Spill and Disposal Plan
Proper PPE is your primary protection during spill cleanup and is essential for safe disposal.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the "High Exposure Risk" PPE ensemble, including respiratory protection. Contain the spill with an inert absorbent material and place it into a sealed, labeled container for disposal.
Disposal of Contaminated Materials
-
PPE Disposal: All disposable PPE (gloves, coveralls) used while handling 3-Cyclopentyl-2-methylpropanoic acid must be considered contaminated waste. Dispose of it in a designated, sealed hazardous waste container.
-
Chemical Disposal: Dispose of unused chemicals and contaminated absorbent material in accordance with all local, regional, and national regulations.[2][5] This must be done through an approved waste disposal plant.[2] Do not dispose of it down the drain.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 3-Cyclopentyl-2-methylpropanoic acid, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 . PubChem, National Center for Biotechnology Information. [Link]
-
3-cyclopentyl-2-methylpropanoic acid — Chemical Substance Information . NextSDS. [Link]
-
SAFETY DATA SHEET - Propionic Acid, Glacial . Amazon S3. [Link]
-
3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 . PubChem, National Center for Biotechnology Information. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration. [Link]
-
PPE Requirements Hazardous Drug Handling . University of Vermont Medical Center. [Link]
-
X-395 - Safety Data Sheet . BigCommerce. [Link]
-
Safety Data Sheet 3-(2-Methylphenyl)propanoic acid . Meta-Scientific. [Link]
Sources
- 1. 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
